1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one 1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18370552
InChI: InChI=1S/C12H9NO2/c14-12-13-11-9(7-15-12)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2,(H,13,14)
SMILES:
Molecular Formula: C12H9NO2
Molecular Weight: 199.20 g/mol

1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one

CAS No.:

Cat. No.: VC18370552

Molecular Formula: C12H9NO2

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one -

Specification

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
IUPAC Name 1,4-dihydrobenzo[h][3,1]benzoxazin-2-one
Standard InChI InChI=1S/C12H9NO2/c14-12-13-11-9(7-15-12)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2,(H,13,14)
Standard InChI Key STNQJLFMMIBYRZ-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C3=CC=CC=C3C=C2)NC(=O)O1

Introduction

Structural and Chemical Characteristics

Core Architecture and Isomerism

The compound features a naphthalene ring fused to a 1,3-oxazin-2-one moiety, with the oxazine ring adopting a bicyclic structure. The numbering system places the oxygen at position 1 and the nitrogen at position 3 within the oxazine ring, while the naphthalene fusion occurs at the 1,2-d positions (Figure 1) . This arrangement distinguishes it from the more commonly reported naphtho[1,2-e] oxazines, where fusion occurs at the 1,2-e positions .

Table 1: Key Structural Features of 1H-Naphtho[1,2-d][1, oxazin-2(4H)-one

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₃H₉NO₂Derived from
Molecular Weight211.22 g/molCalculated
Ring SystemNaphthalene + 1,3-oxazin-2-one
Fusion Positions1,2-d (naphthalene to oxazine)Contrasted with

Spectroscopic Identification

While direct spectral data for this isomer are unavailable, analogous naphtho[1,2-e] oxazines exhibit distinct FT-IR absorptions:

  • C=O Stretch: 1680–1700 cm⁻¹ (oxazinone carbonyl) .

  • C-O-C Asymmetric Stretch: 1240–1260 cm⁻¹ .

  • NMR Signals: Aromatic protons in the δ 7.2–8.1 ppm range and oxazine methylene groups at δ 4.3–5.0 ppm .

Synthetic Methodologies

Catalytic One-Pot Synthesis

The most efficient route to naphthoxazine derivatives involves a one-pot, three-component reaction between β-naphthol, formaldehyde, and primary amines. Recent advances emphasize solvent-free conditions and magnetic nanocatalysts:

Table 2: Comparative Synthesis Protocols

CatalystConditionsYield (%)Reaction Time (min)Source
FNAOSiPAMP/Cu IISolvent-free, grinding85–9215–30
GO-Fe₃O₄-Ti(IV)65°C, solvent-free88–9420–40
Snail Shell (CaCO₃)Solvent-free, 100°C78–8560–90

Key steps include:

  • Condensation: Amine and formaldehyde form an imine intermediate.

  • Cyclization: β-Naphthol attacks the imine, followed by intramolecular etherification .

  • Work-Up: Magnetic separation of catalysts (e.g., FNAOSiPAMP/Cu II) enables reuse for 5–7 cycles without significant activity loss .

Challenges in Isomer-Specific Synthesis

The 1,2-d fusion isomer may require tailored conditions due to steric and electronic differences from 1,2-e analogs. Computational studies suggest that electron-withdrawing substituents on the amine component could favor 1,2-d regioselectivity by stabilizing transition states during cyclization .

Physicochemical Properties and Stability

Thermal Behavior

Thermogravimetric analysis (TGA) of analogous compounds reveals decomposition onset at 200–220°C, with complete degradation by 400°C . The oxazinone ring’s rigidity contributes to thermal stability, making these compounds suitable for high-temperature applications.

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), due to hydrophobic naphthalene core .

  • LogP: 2.8–3.2, indicating moderate lipophilicity .

  • pKa: 4.1 (oxazinone carbonyl), enabling salt formation with amines for enhanced bioavailability .

Industrial and Material Science Applications

Catalytic Ligand Design

Naphthoxazinones serve as chiral ligands in asymmetric catalysis. For example:

  • Enantioselective Aldol Reactions: 90–95% ee using Cu(II)-oxazinone complexes .

  • Photocatalysis: TiO₂-supported derivatives degrade methylene blue with 98% efficiency under UV .

Polymer Stabilizers

Incorporating naphthoxazinone moieties into polypropylene improves thermo-oxidative stability, increasing decomposition onset by 40°C compared to unstabilized polymers .

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